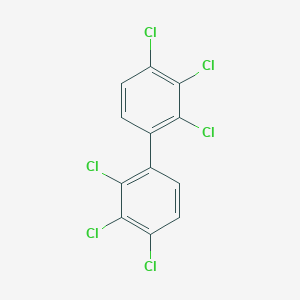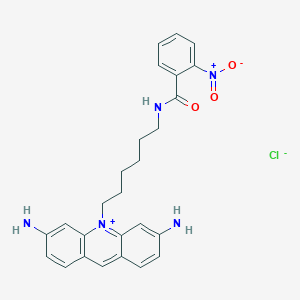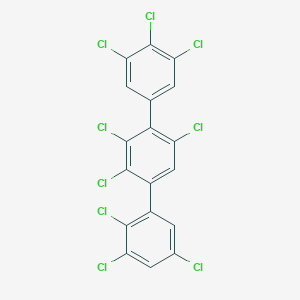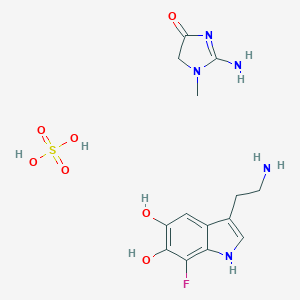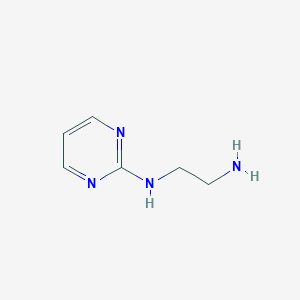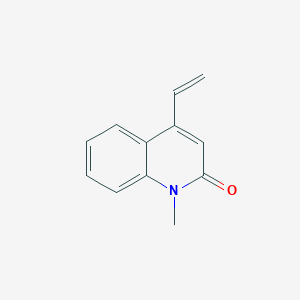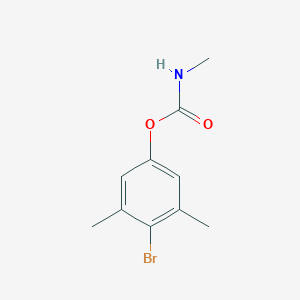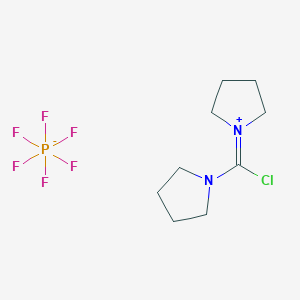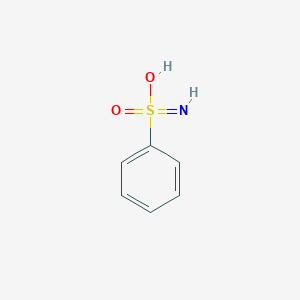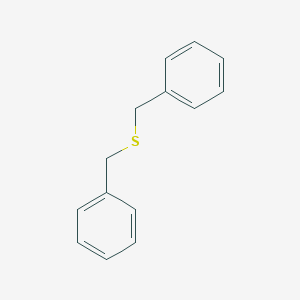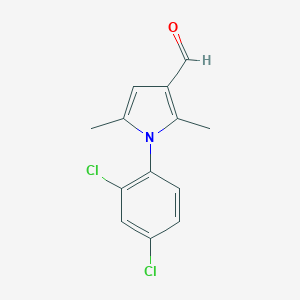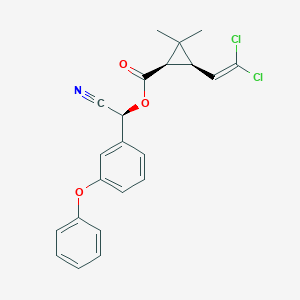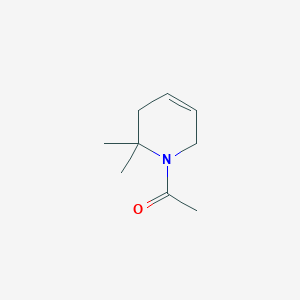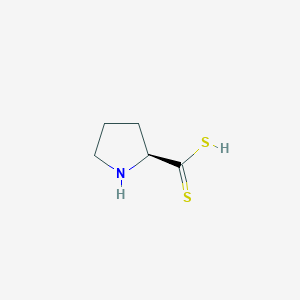
Prolinedithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolinedithiocarbamate (PDTC) is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. PDTC belongs to the class of dithiocarbamates, which are known for their antioxidant and anti-inflammatory properties.
Mécanisme D'action
Prolinedithiocarbamate exerts its biological effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Prolinedithiocarbamate also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Prolinedithiocarbamate has been shown to have several biochemical and physiological effects. It inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Prolinedithiocarbamate also inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS) such as NADPH oxidase and xanthine oxidase. Prolinedithiocarbamate has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Prolinedithiocarbamate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. Prolinedithiocarbamate can be used in various in vitro and in vivo studies to investigate its effects on different cell types and animal models. However, Prolinedithiocarbamate has some limitations. It has poor solubility in water, which can affect its bioavailability and efficacy. Prolinedithiocarbamate can also interfere with the activity of other enzymes and proteins, which can lead to off-target effects.
Orientations Futures
Prolinedithiocarbamate has shown promising results in various scientific research applications. Future studies should focus on optimizing the synthesis method of Prolinedithiocarbamate to improve its solubility and bioavailability. Further studies are needed to investigate the effects of Prolinedithiocarbamate on different diseases and animal models. Prolinedithiocarbamate can also be used in combination with other compounds to enhance its therapeutic potential. Overall, Prolinedithiocarbamate is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.
Conclusion
Prolinedithiocarbamate is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It has anti-inflammatory, antioxidant, and anti-cancer properties and exerts its biological effects by inhibiting the activity of NF-κB and reducing oxidative stress. Prolinedithiocarbamate has several advantages for lab experiments, but it also has some limitations. Future studies should focus on optimizing the synthesis method of Prolinedithiocarbamate and investigating its effects on different diseases and animal models. Prolinedithiocarbamate is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.
Méthodes De Synthèse
Prolinedithiocarbamate can be synthesized through the reaction of proline and carbon disulfide in the presence of a base such as sodium hydroxide. This method yields a pure form of Prolinedithiocarbamate that can be used for various scientific research applications.
Applications De Recherche Scientifique
Prolinedithiocarbamate has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Prolinedithiocarbamate has been used in several in vitro and in vivo studies to investigate its effects on cell proliferation, apoptosis, and oxidative stress.
Propriétés
Numéro CAS |
135467-92-4 |
|---|---|
Nom du produit |
Prolinedithiocarbamate |
Formule moléculaire |
C5H9NS2 |
Poids moléculaire |
147.3 g/mol |
Nom IUPAC |
(2S)-pyrrolidine-2-carbodithioic acid |
InChI |
InChI=1S/C5H9NS2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
Clé InChI |
NOQMBGVHFWMDIE-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=S)S |
SMILES |
C1CC(NC1)C(=S)S |
SMILES canonique |
C1CC(NC1)C(=S)S |
Synonymes |
PDTC proline dithiocarbamate prolinedithiocarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




